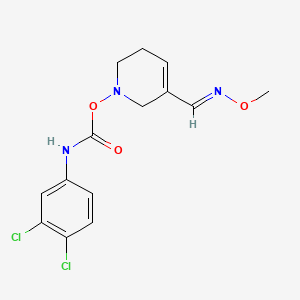
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-((((3,4-dichlorophenyl)amino)carbonyl)oxy)-, 3-(O-methyloxime), (E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-((((3,4-dichlorophenyl)amino)carbonyl)oxy)-, 3-(O-methyloxime), (E)- is a complex organic compound with the molecular formula C14H15Cl2N3O3 . This compound is characterized by its unique structure, which includes a pyridine ring, a tetrahydro-1,2,5,6-tetrahydropyridine moiety, and a dichlorophenyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-((((3,4-dichlorophenyl)amino)carbonyl)oxy)-, 3-(O-methyloxime), (E)- involves several steps. One common synthetic route includes the reaction of 3-pyridinecarboxaldehyde with 1,2,5,6-tetrahydropyridine in the presence of a suitable catalyst. The resulting intermediate is then reacted with 3,4-dichlorophenyl isocyanate to form the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of specific catalysts to increase yield and purity .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes and nitriles.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Wissenschaftliche Forschungsanwendungen
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-((((3,4-dichlorophenyl)amino)carbonyl)oxy)-, 3-(O-methyloxime), (E)- is utilized in various fields of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The pathways involved may include inhibition of enzyme activity, modulation of receptor functions, and interference with cellular signaling pathways. Detailed studies are required to fully elucidate the molecular mechanisms .
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-((((3,4-dichlorophenyl)amino)carbonyl)oxy)-, 3-(O-methyloxime), (E)- stands out due to its unique combination of functional groups. Similar compounds include:
- 3-Pyridinecarboxaldehyde derivatives
- Tetrahydropyridine derivatives
- Dichlorophenyl isocyanate derivatives These compounds share some structural similarities but differ in their specific chemical properties and applications .
Eigenschaften
CAS-Nummer |
145071-64-3 |
|---|---|
Molekularformel |
C14H15Cl2N3O3 |
Molekulargewicht |
344.2 g/mol |
IUPAC-Name |
[5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridin-1-yl] N-(3,4-dichlorophenyl)carbamate |
InChI |
InChI=1S/C14H15Cl2N3O3/c1-21-17-8-10-3-2-6-19(9-10)22-14(20)18-11-4-5-12(15)13(16)7-11/h3-5,7-8H,2,6,9H2,1H3,(H,18,20)/b17-8+ |
InChI-Schlüssel |
QHWMBQIDSUDHHK-CAOOACKPSA-N |
Isomerische SMILES |
CO/N=C/C1=CCCN(C1)OC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Kanonische SMILES |
CON=CC1=CCCN(C1)OC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


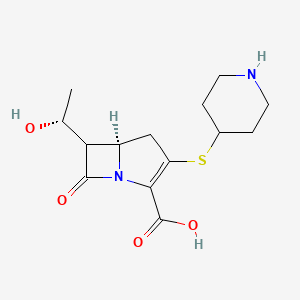
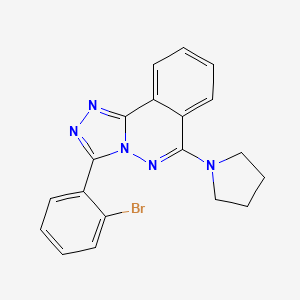

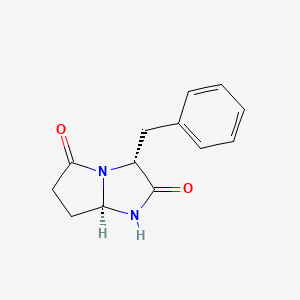
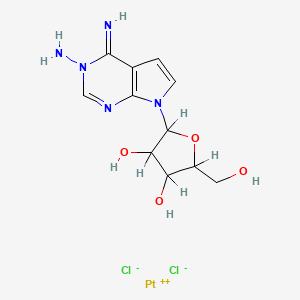

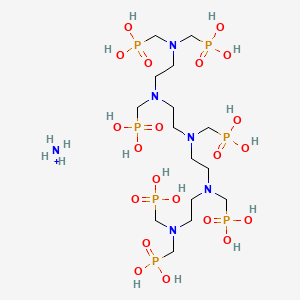
![[4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl]trimethylammonium iodide](/img/structure/B12724904.png)
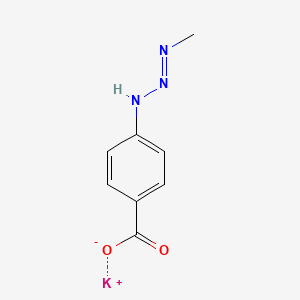



![3,34,40-triazapentadecacyclo[34.23.0.02,18.04,17.05,14.07,12.019,35.020,33.023,32.025,30.038,58.039,55.041,54.042,51.044,49]nonapentaconta-1,4(17),5(14),7,9,11,15,18,20(33),21,23(32),25,27,29,35,38(58),39(55),41(54),42(51),44,46,48,52,56-tetracosaene-6,13,24,31,37,43,50,59-octone](/img/structure/B12724946.png)

